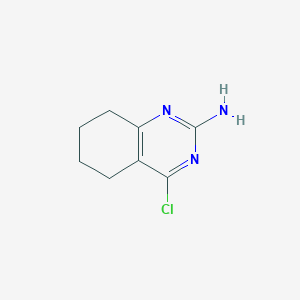

4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine

Description

4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine is a bicyclic heterocyclic compound featuring a partially saturated quinazoline core with a chlorine substituent at position 4 and an amine group at position 2. This scaffold is part of the 5,6,7,8-tetrahydroquinazoline family, which is structurally related to quinazoline alkaloids and synthetic kinase inhibitors .

Propriétés

IUPAC Name |

4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLNLOHFQGIGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547286 | |

| Record name | 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111896-77-6 | |

| Record name | 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism

- Nucleophilic Attack : The primary amine attacks the carbonyl group of isatoic anhydride, leading to ring opening and decarboxylation.

- Imine Formation : Deprotonation of the amine facilitates nucleophilic attack on NCTS, forming an imine intermediate.

- Cyclization : Intramolecular cyclization yields the 2-aminoquinazolinone core.

- Chlorination : Post-synthetic chlorination at position 4 using phosphorus oxychloride (POCl₃) introduces the chloro substituent.

Optimization Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Dimethylacetamide (DMA) | 63–77 |

| Temperature | 150°C | 63 |

| Catalyst | None required | — |

This method achieves moderate yields (63–77%) but requires subsequent chlorination, adding complexity.

Cyclization of Substituted Precursors

Cyclization strategies often begin with N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine or similar precursors. A key example involves:

Stepwise Synthesis

- Dibenzylation : Protection of the amine group using benzyl bromide.

- Ring Opening : Treatment with hydrochloric acid removes the dioxolane protecting group.

- Cyclization : Reaction with urea or thiourea derivatives under acidic conditions forms the tetrahydroquinazoline core.

- Chlorination : POCl₃ converts carbonyl groups to chlorides at positions 2 and 4.

- Amination : Selective substitution at position 2 using aqueous ammonia or alkylamines.

Key Data

| Step | Reagents/Conditions | Intermediate Yield (%) |

|---|---|---|

| Dibenzylation | Benzyl bromide, K₂CO₃ | 77 |

| Chlorination | POCl₃, reflux, 6 hrs | 88 |

| Amination | NH₃ (aq), 120°C, 72 hrs | 28–45 |

This method offers precise control over substitution but involves multiple purification steps.

Nucleophilic Substitution on Dichlorotetrahydroquinazoline Intermediates

A high-yielding route utilizes 2,4-dichloro-5,6,7,8-tetrahydroquinazoline as a key intermediate.

Procedure

- Synthesis of Dichloro Intermediate :

- Selective Amination :

Advantages

- Regioselectivity : Ammonia preferentially substitutes position 2 due to electronic effects.

- Scalability : Dichloro intermediates are stable and amenable to large-scale production.

Reductive Amination of Keto Derivatives

An alternative approach involves reductive amination of 4-chloro-5,6,7,8-tetrahydroquinazolin-7-one .

Steps

- Oxime Formation : Reaction with hydroxylamine hydrochloride forms the oxime derivative.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxime to the primary amine.

Performance Metrics

| Parameter | Condition | Yield (%) |

|---|---|---|

| Oxime Formation | NH₂OH·HCl, EtOH, reflux | 85 |

| Reduction | H₂ (1 atm), Pd/C, 25°C | 92 |

This method avoids harsh chlorination conditions but requires specialized handling of hydrogenation reagents.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| MCR Strategy | One-pot synthesis, fewer steps | Requires post-synthetic chlorination | 63–77 | Moderate |

| Cyclization | High regiocontrol | Multi-step, low amination yield | 28–45 | High |

| Nucleophilic Substitution | Scalable, stable intermediates | High-temperature conditions | 28–45 | High |

| Reductive Amination | Mild conditions, high yields | Specialized equipment required | 85–92 | Low |

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinazolinone derivatives.

Reduction: Aminoquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

The compound is utilized as a building block for synthesizing various pharmaceutical compounds. Its derivatives have been studied for their potential as:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For example, studies have shown that it can inhibit bacterial growth effectively with a minimum inhibitory concentration (MIC) of less than 100 µg/mL.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | Antibacterial | < 100 µg/mL |

| Quinazoline Derivative A | Antifungal | 50 µg/mL |

| Quinazoline Derivative B | Antiviral | 20 µg/mL |

2. Biological Studies

This compound has been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through mitochondrial pathways. The effective concentration (EC50) values for inducing cytotoxicity in leukemia cells range from 10 to 30 µM .

Mechanisms of Action:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular signaling.

- Interaction with DNA : Some studies suggest intercalation into DNA, disrupting replication and transcription processes.

- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) can trigger apoptotic pathways in cancer cells.

3. Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex quinazoline derivatives. It undergoes various chemical reactions including oxidation to form quinazolinone derivatives and substitution reactions where the chloro group can be replaced by other nucleophiles.

Case Studies

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of several quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 4-chloro derivatives showed superior activity compared to non-chloro analogs.

Cytotoxicity in Cancer Research :

Another study focused on the cytotoxic effects of various quinazolines on human cancer cell lines. It reported that this compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types.

Activité Biologique

4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine (CAS No. 111896-77-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique quinazoline structure, which contributes to its biological activity. The presence of the chloro group and the tetrahydroquinazoline ring system enhances its interaction with biological targets.

Antimicrobial Activity

Research has shown that compounds within the quinazoline family exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of quinazolines can inhibit bacterial growth effectively. Specifically, 4-chloro derivatives have been noted for their enhanced activity against various strains of bacteria due to their ability to disrupt cellular processes .

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | < 100 µg/mL |

| Quinazoline Derivative A | Antifungal | 50 µg/mL |

| Quinazoline Derivative B | Antiviral | 20 µg/mL |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 4-chloro derivatives have been explored in various cancer cell lines. For example, studies indicate that this compound exhibits significant cytotoxicity against leukemia cells. The mechanism involves the induction of apoptosis through mitochondrial pathways .

In a study evaluating the effects on human leukemia cell lines, it was found that:

- EC50 values ranged from 10 to 30 µM depending on the specific cell line.

- The compound demonstrated a dose-dependent increase in apoptosis markers such as caspase activation.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.

- Interaction with DNA : Some studies suggest that quinazoline derivatives can intercalate into DNA, leading to disruption of replication and transcription processes .

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), this compound can trigger apoptotic pathways in cancer cells .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 4-chloro derivatives showed superior activity compared to non-chloro analogs .

- Cytotoxicity in Cancer Research : Another study focused on the cytotoxic effects of various quinazolines on human cancer cell lines. It reported that this compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural Modifications and Pharmacological Activity

Key Compounds :

N-Phenyl-5,6,7,8-tetrahydroquinazolin-2-amine

- Structural Features : Lacks the 4-chloro substituent; includes a phenyl group at position 3.

- Activity : Inhibits CDK5 with a Ki of 0.88 μM, demonstrating selectivity over CDK2 .

- Comparison : The phenyl group enhances π-π stacking in kinase binding pockets but may reduce solubility. The absence of chlorine in this analog suggests that halogenation at position 4 (as in the target compound) could modulate potency or selectivity.

6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine

- Structural Features : Trifluoromethyl group at position 6 instead of chlorine at position 4.

- Properties : The CF₃ group increases lipophilicity (logP) and metabolic stability due to its electron-withdrawing nature .

- Comparison : Positional differences (C6 vs. C4) and substituent electronegativity may lead to divergent biological targets.

4-Chloro-5,6-dihydrobenzo[h]quinazolin-2-amine

- Structural Features : Fused benzo[h]quinazoline system with a single double bond in the dihydro ring.

- Properties : Higher molecular weight (231.68 g/mol) and predicted pKa of 3.25, indicating stronger acidity compared to the tetrahydro analog .

- Comparison : Extended aromaticity may reduce solubility but enhance binding to hydrophobic protein pockets.

Table 1: Structural and Pharmacological Comparison

| Compound Name | Substituents | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | Cl at C4, NH₂ at C2 | 199.67* | Inferred kinase inhibition |

| N-Phenyl-5,6,7,8-tetrahydroquinazolin-2-amine | Ph at C4, NH₂ at C2 | 225.29 | CDK5 inhibition (Ki = 0.88 μM) |

| 6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | CF₃ at C6, NH₂ at C2 | 217.19 | N/A (structural analog) |

| 4-Chloro-8,8-dimethyl-benzo[4,5]thieno[3,2-d]pyrimidin-2-amine | Cl at C4, S-heterocycle | 283.78 | N/A (structural hybrid) |

*Calculated based on molecular formula C₉H₁₁ClN₃.

Physicochemical Properties

- Solubility : The tetrahydro ring in the target compound improves aqueous solubility compared to fully aromatic quinazolines (e.g., 2-chloro-6,7-dimethoxyquinazolin-4-amine in ).

- pKa and Stability : The chlorine atom at C4 lowers the pKa of the adjacent amine, enhancing protonation under physiological conditions. Predicted density (1.389 g/cm³ for benzo-fused analog in ) suggests compact molecular packing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) of 4-chloro-5,6,7,8-tetrahydroquinazoline with ammonia or primary amines. Reaction conditions often involve polar aprotic solvents (e.g., DMF), bases like Hunig’s base (N,N-diisopropylethylamine), and room-temperature stirring. For example, analogous protocols for quinazoline amination use 4-chloro precursors reacted with amines in DMF, followed by purification via silica column chromatography with gradient elution (e.g., ethyl acetate/hexanes) .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Purity is validated using reversed-phase HPLC with UV detection (e.g., Agilent Diode Array Detector) and LCMS. Gradients of acetonitrile/water (0.025–0.05% trifluoroacetic acid) are employed for separation. High-resolution mass spectrometry (HRMS) confirms molecular weight and structural integrity, as demonstrated in studies of related quinazoline derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR in deuterated DMSO or CDCl resolve proton environments and carbon frameworks. Aromatic protons appear downfield (δ 7–9 ppm), while aliphatic hydrogens in the tetrahydroquinazoline ring resonate at δ 1–3 ppm .

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) determines 3D structure and confirms regioselectivity of substitutions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when functionalizing the 4-chloro position?

- Methodological Answer : Yield optimization involves screening catalysts (e.g., Pd(PPh) for cross-coupling) and solvents (DMF, THF). Microwave-assisted synthesis (e.g., 150°C for 1 hour) enhances efficiency in Suzuki-Miyaura couplings, as shown for boronic acid derivatives of quinazolines . Kinetic studies using H NMR to monitor reaction progress are recommended to identify rate-limiting steps .

Q. What strategies resolve contradictory crystallographic data during structural elucidation?

- Methodological Answer : Use SHELXL for high-resolution refinement and SHELXD for experimental phasing. Validate models with R and electron density maps. For ambiguous cases, dual refinement workflows (e.g., combining X-ray and DFT-optimized geometries) mitigate errors. Cross-validation with NMR-derived NOE correlations is advised .

Q. How does this compound interact with biological targets?

- Methodological Answer : In kinase inhibition studies, perform enzyme assays (e.g., Reaction Biology Corporation’s protocols) with ATP concentrations near K. IC values are determined via dose-response curves. Molecular docking (AutoDock Vina) using PDB structures (e.g., CDC2-like kinases) identifies key binding interactions, such as hydrogen bonding with the amine group .

Q. What computational approaches predict reactivity in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for NAS. Solvent effects are incorporated via PCM. Activation energies correlate with experimental kinetics (Arrhenius plots). For regioselectivity, Natural Population Analysis (NPA) identifies charge distribution at reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.